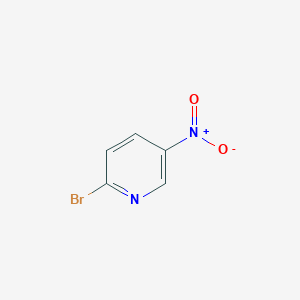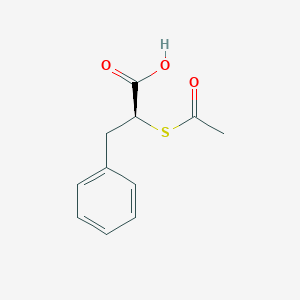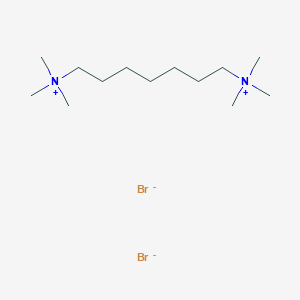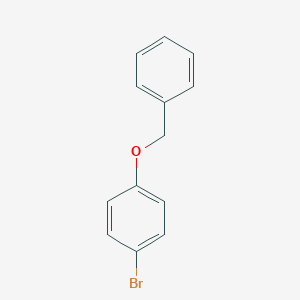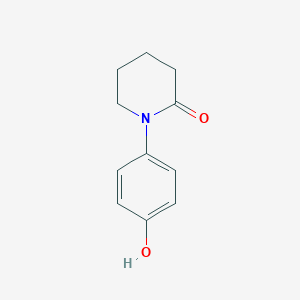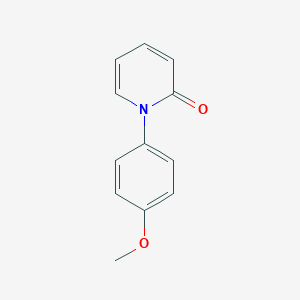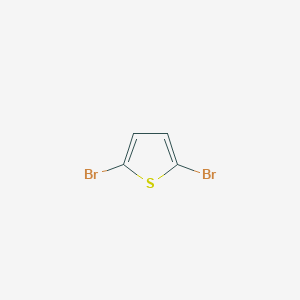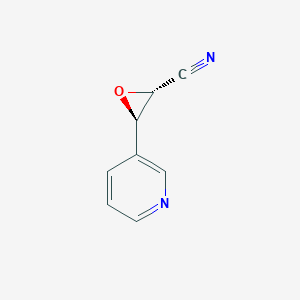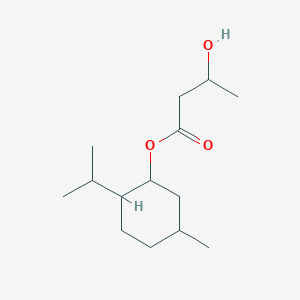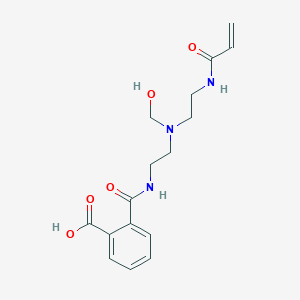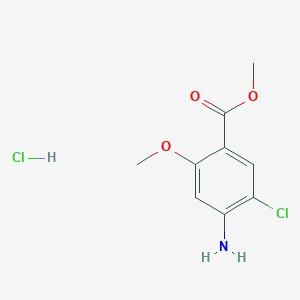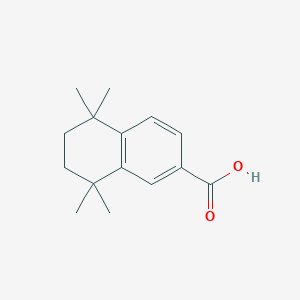
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves multi-step reactions starting from basic naphthalene derivatives. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene can undergo reactions with different aromatic aldehydes to produce various derivatives, showcasing the versatility of naphthalene compounds in synthetic chemistry (Hamdy et al., 2013). Moreover, a concise synthesis approach has been developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives, indicating the feasibility of synthesizing structurally complex naphthalene derivatives in significant quantities (Zherebtsov et al., 2020).
Molecular Structure Analysis
The molecular structure of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives is characterized by the presence of tetramethyl groups and a carboxylic acid functional group, contributing to the compound's unique chemical and physical properties. Structural studies of organoboron compounds related to this molecule reveal intricate molecular geometries and the potential for forming novel chelate structures (Kliegel et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives involves various transformations, such as cyclisation reactions leading to the formation of 1,2,3,4-tetrahydronaphthalenes from valeric acids through lead tetra-acetate oxidation (Davies & Waring, 1968). Such reactions demonstrate the compound's utility in generating complex cyclic structures.
Physical Properties Analysis
The physical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different chemical environments. While specific studies on these properties were not identified in the search, they can generally be inferred from related compounds in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in synthesis and material science. For example, the dehydration of hydroxy-substituted derivatives in the presence of acid catalysts highlights the compound's susceptibility to condensation and cyclization reactions (Morozova et al., 2008).
Scientific Research Applications
Biologically Active Derivatives Synthesis : This compound is used in the synthesis of biologically active derivatives, such as the retinoid agonist disila-bexarotene, which has potential applications in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Stem Cell Research : Derivatives like 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl)benzoic acid have been shown to induce neural differentiation in human pluripotent stem cells, indicating a potential application in regenerative medicine and stem cell research (Christie et al., 2008).
Immunomodulatory Effects : Novel tetrahydronaphthalene derivatives can decrease nitrite levels in macrophage cells, suggesting potential applications in immunology and inflammation research (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Synthesis of Opioid Analgesics : A cooperative catalytic system using these compounds allows the construction of tetrahydronaphthalenes with quaternary centers, applicable in synthesizing opioid analgesic eptazocine (Liu et al., 2018).
Radiochemical Research : Compounds like [(11)C]Am80 and [(11)C]methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate synthesized from these derivatives have potential applications in scientific research, particularly in the field of radiochemistry (Takashima-Hirano, Ishii, & Suzuki, 2012).
Future Directions
properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZYZSBKCPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280982 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
103031-30-7 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


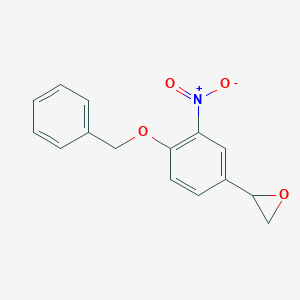
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)

